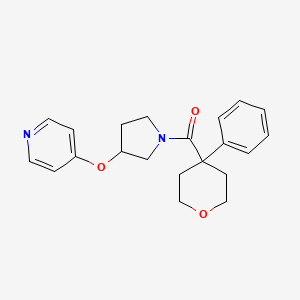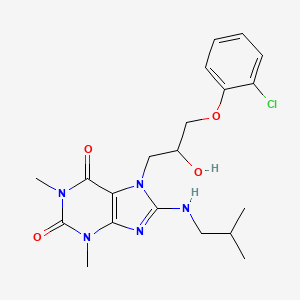
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, which make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, cancer cell growth, and viral replication. This compound has been shown to target specific receptors and signaling pathways, which makes it a selective and effective therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of viral replication. This compound has also been shown to have a positive effect on the immune system, which makes it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone in lab experiments include its high potency, selectivity, and specificity. However, the limitations include its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone. These include:
- Further studies on the mechanism of action and the specific targets of this compound.
- Development of new derivatives and analogs of this compound with improved pharmacological properties.
- Clinical trials to evaluate the safety and efficacy of this compound for the treatment of various diseases.
- Exploration of the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carbaldehyde with 3-(pyridin-4-yloxy)pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product.
Wissenschaftliche Forschungsanwendungen
The compound (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(4-phenyloxan-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(21(9-14-25-15-10-21)17-4-2-1-3-5-17)23-13-8-19(16-23)26-18-6-11-22-12-7-18/h1-7,11-12,19H,8-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJUXTQEEMVUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452334.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-N-(4-methylphenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2452337.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2452338.png)
![7-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2452339.png)
![N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2452340.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2452344.png)
![N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452348.png)



